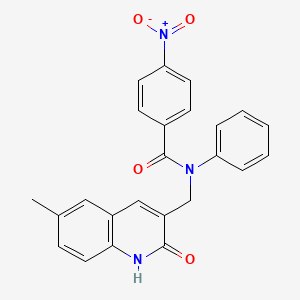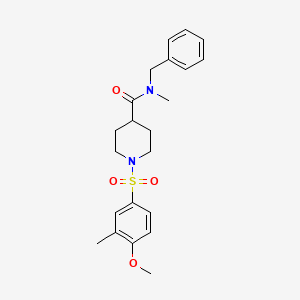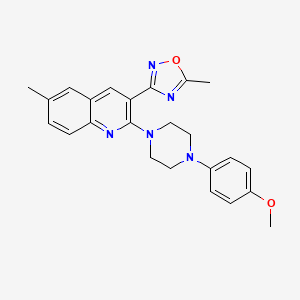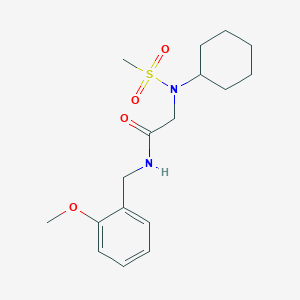
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as TBCA, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of N-aryl benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it has been suggested that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the enzyme PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and inflammation. Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide binds to the catalytic domain of PARP-1, inhibiting its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of PARP-1, leading to the accumulation of DNA damage and cell death. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide also inhibits the production of inflammatory cytokines and chemokines, reducing inflammation. Furthermore, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its specificity towards PARP-1, which allows for targeted inhibition of this enzyme. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Furthermore, more studies are needed to fully understand the mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-3-(o-tolyl) quinoline with tert-butyl isocyanide and 4-bromo-benzaldehyde in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, followed by a cyclization process, yielding 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide as a white solid.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-9-5-8-12-25(19)30(27(32)20-13-15-23(16-14-20)28(2,3)4)18-22-17-21-10-6-7-11-24(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWCBBRPUQYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)









![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7689626.png)